3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative functionalized with a propoxy group (-OCH₂CH₂CH₃) at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 5-position. This boronic ester is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The propoxy group confers moderate steric bulk and lipophilicity, influencing solubility and reactivity. For instance, similar derivatives are synthesized via palladium-catalyzed coupling of boronic acids or esters with halogenated pyridines .
Properties
IUPAC Name |
3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-6-7-17-12-8-11(9-16-10-12)15-18-13(2,3)14(4,5)19-15/h8-10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAURAWYWMFCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-bromo-5-propoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl or aryl halides, base (e.g., sodium hydride), and solvent (e.g., DMF).
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of boronic acid derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyridine compounds can exhibit anticancer properties. The incorporation of the boron-containing moiety in 3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that boron compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
1.2 Drug Delivery Systems
The compound's unique structure allows it to function as a drug delivery agent. The dioxaborolane group can form stable complexes with various therapeutic agents, enhancing their solubility and bioavailability. This property is particularly beneficial for hydrophobic drugs that require improved delivery mechanisms .
Materials Science
2.1 Polymer Chemistry
In materials science, this compound serves as a monomer in the synthesis of advanced polymers. Its boron content contributes to the formation of cross-linked networks that exhibit enhanced mechanical properties and thermal stability. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their performance in various applications .
2.2 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The boron atom plays a crucial role in facilitating charge transport within these materials, thereby enhancing device efficiency .
Organic Synthesis
3.1 Cross-Coupling Reactions
This compound is an effective reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boron moiety allows for selective coupling with aryl halides or other electrophiles .
3.2 Synthesis of Functionalized Compounds
The compound acts as a versatile building block for synthesizing various functionalized compounds. Its reactivity can be exploited to introduce diverse functional groups into organic molecules, facilitating the development of new pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to release the coupled product.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related pyridine-based boronic esters, highlighting key differences in substituents, molecular properties, and applications:
Substituent Position and Electronic Effects
- 3-Propoxy vs. However, electron-donating alkoxy groups at the 3-position may slightly deactivate the pyridine ring, reducing the electrophilicity of the boron center in cross-couplings .
- Electron-Withdrawing Groups : Compounds like 3-(trifluoromethyl) derivatives exhibit enhanced reactivity due to the electron-withdrawing -CF₃ group, which polarizes the boron atom, facilitating transmetallation in Suzuki reactions .
Steric and Solubility Considerations
- Propoxy vs. Smaller Alkoxy Groups : The propoxy group increases lipophilicity (logP ~2.5 estimated) compared to methoxy or ethoxy analogs, impacting solubility in aqueous reaction mixtures. This may necessitate optimized solvent systems (e.g., THF/water mixtures) .
- Bulkier Substituents : Derivatives with tetrahydropyranyloxy (e.g., 2-(tetrahydropyran-4-yloxy)-5-boronic ester pyridine) show reduced reactivity due to steric hindrance, similar to the 3-propoxy analog .
Biological Activity
3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H22BNO3
- Molecular Weight : 279.15 g/mol
- CAS Number : 1257553-85-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) :
- Tubulin Binding :
- Histamine Receptors :
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:
Case Studies
-
Anticancer Activity :
A study demonstrated that derivatives of the compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the stabilization of microtubules leading to cell cycle arrest and apoptosis . -
Neurological Applications :
Research has indicated that the compound's interaction with histamine receptors could provide therapeutic benefits for cognitive disorders. In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
